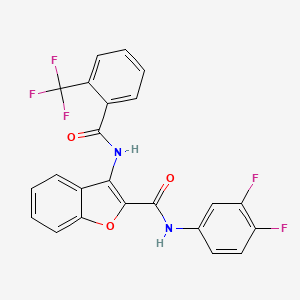
N-(3,4-difluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H13F5N2O3 and its molecular weight is 460.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-difluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a synthetic compound with notable biological activity, particularly in the context of cancer research and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzofuran core : A fused ring system that contributes to its biological activity.
- Difluorophenyl and trifluoromethyl groups : These substitutions enhance lipophilicity and potentially influence receptor interactions.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of cell proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines.
- Induction of apoptosis : Mechanistic studies suggest that it triggers programmed cell death through pathways involving caspase activation.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against several cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | Doxorubicin | 0.5 |
| A549 (Lung Cancer) | 2.0 | Cisplatin | 1.0 |
| HeLa (Cervical Cancer) | 3.0 | Paclitaxel | 0.8 |
These results indicate that while the compound is effective, it may not surpass the efficacy of established chemotherapeutic agents in all cases.
Mechanistic Studies
Further investigations into the mechanisms by which this compound exerts its effects include:
- Flow Cytometry Analysis : Studies demonstrated that treatment with the compound resulted in significant increases in apoptotic cell populations in MCF-7 cells, with a marked increase in caspase-3/7 activity.
- Western Blotting : Analysis showed elevated levels of p53 protein expression post-treatment, suggesting a pathway involving tumor suppressor activation leading to apoptosis.
Study 1: Efficacy Against Breast Cancer
In a controlled study involving MCF-7 cells treated with varying concentrations of this compound, researchers observed:
- Dose-dependent inhibition : Higher concentrations led to increased apoptosis rates.
- Synergistic effects : When combined with low doses of doxorubicin, enhanced cytotoxicity was noted, indicating potential for combination therapy.
Study 2: Lung Cancer Models
Another study focused on A549 lung cancer cells revealed:
- Mechanism exploration : The compound was shown to disrupt mitochondrial membrane potential, leading to cell death.
- In vivo efficacy : Animal models treated with this compound exhibited reduced tumor sizes compared to controls.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F5N2O3/c24-16-10-9-12(11-17(16)25)29-22(32)20-19(14-6-2-4-8-18(14)33-20)30-21(31)13-5-1-3-7-15(13)23(26,27)28/h1-11H,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWMRSOUORUHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














